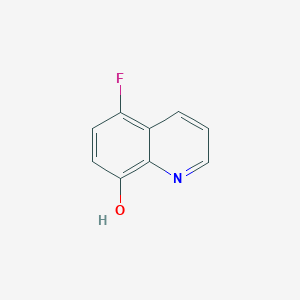

5-Fluoro-8-quinolinol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74944. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-fluoroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXLEKUJMPEQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276920 | |

| Record name | 5-Fluoro-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818725 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

387-97-3 | |

| Record name | 387-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-8-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the 8 Hydroxyquinoline Scaffold in Medicinal Chemistry Research

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is widely recognized as a "privileged structure" in the field of medicinal chemistry. fordham.edusmolecule.com This designation stems from its versatile molecular framework that can interact with a wide array of biological targets, leading to a broad spectrum of biological activities. fordham.eduontosight.ai The key to many of these activities lies in its nature as a bidentate chelating agent, capable of forming stable complexes with various metal ions. fordham.eduontosight.ai This metal chelation is crucial for the treatment of various diseases. ontosight.ai

The applications of 8-hydroxyquinoline derivatives are extensive and have been the subject of considerable academic research. These compounds have been investigated for their potential as:

Anticancer agents: Demonstrating cytotoxicity against various tumor cell lines. ontosight.ai

Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi. ontosight.aiunl.pt

Antiviral agents: Including activity against HIV. ontosight.ai

Neuroprotective agents: With potential applications in the treatment of neurodegenerative disorders like Alzheimer's disease. fordham.eduontosight.ai

Beyond its therapeutic potential, the 8-hydroxyquinoline scaffold is also a valuable tool in other scientific domains. Its inherent fluorescence and ability to form complexes with metal ions have led to its use in the development of fluorescent chemosensors for metal ion detection and as electron carriers in organic light-emitting diodes (OLEDs). ontosight.ai The synthetic versatility of the 8-hydroxyquinoline core allows for extensive modifications, enabling researchers to develop a large number of derivatives with tailored properties for specific applications. smolecule.comontosight.ai

Ii. Synthetic Methodologies and Chemical Modifications of 5 Fluoro 8 Quinolinol and Its Analogues

Advanced Synthetic Strategies for 5-Fluoro-8-quinolinol Derivatives

The construction of the this compound core can be approached through several synthetic routes. One established method involves the Schiemann reaction on 5-amino-8-hydroxyquinoline. acs.org This reaction introduces the fluorine atom at the desired position. Another key synthetic pathway is the Skraup synthesis, a classic method for quinoline (B57606) synthesis, which involves the reaction of an aniline (B41778) derivative with glycerol, sulfuric acid, and an oxidizing agent. scispace.comrroij.com Modifications of this method, along with other cyclization reactions, are continually being explored to enhance efficiency and accommodate various substituents. For instance, the reaction of an appropriate aminophenol with a suitable carbonyl compound under acidic or basic conditions represents a viable cyclization strategy. smolecule.com

Derivatization and Hybridization Approaches in Fluoroquinolinol Synthesis

To explore the full potential of the this compound scaffold, chemists employ various derivatization and hybridization strategies. These approaches aim to modulate the physicochemical and biological properties of the parent molecule by introducing new functional groups or combining it with other pharmacophores.

The Mannich reaction is a versatile and widely used method for the C-alkylation of acidic protons, making it particularly suitable for the functionalization of 8-hydroxyquinolines. mdpi.combohrium.com This three-component reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an active hydrogen, such as 8-hydroxyquinoline (B1678124). mdpi.combohrium.comresearchgate.net The reaction typically proceeds under mild conditions and allows for the introduction of an aminomethyl group at the C-7 position of the quinoline ring. mdpi.com For example, 5-fluoro-7-diethylaminomethyl-8-hydroxyquinoline has been synthesized from 5-fluoro-8-hydroxyquinoline using the Mannich reaction. acs.org The versatility of the Mannich reaction allows for the use of a wide variety of amines, leading to a diverse library of aminomethylated 8-hydroxyquinoline derivatives with a range of pharmacological activities. mdpi.combohrium.com

Table 1: Examples of Mannich Bases Derived from 8-Hydroxyquinoline

| Starting Material | Amine | Aldehyde | Product | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Octylamine | Formaldehyde | 7-(Octylaminomethyl)quinolin-8-ol | researchgate.net |

| 8-Hydroxyquinoline | Piperazine | Formaldehyde | 7,7'-(Piperazine-1,4-diylbis(methylene))bis(quinolin-8-ol) | mdpi.com |

| 5-Nitro-8-hydroxyquinoline | Morpholine | Formaldehyde | 7-(Morpholinomethyl)-5-nitroquinolin-8-ol | mdpi.com |

| 5-Fluoro-8-hydroxyquinoline | Diethylamine | Formaldehyde | 5-Fluoro-7-(diethylaminomethyl)quinolin-8-ol | acs.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Glycoconjugation, the covalent attachment of a carbohydrate moiety to another molecule, has emerged as a powerful strategy to modulate the biological properties of quinoline derivatives. nih.govresearchgate.net This approach can enhance water solubility, influence biological activity, and improve targeting properties. nih.gov The rationale behind this strategy often lies in the increased glucose uptake of cancer cells (the Warburg effect), which can be exploited for targeted drug delivery. mdpi.comnih.gov

The synthesis of quinoline glycoconjugates can be achieved through various methods, including "click chemistry," specifically the copper(I)-catalyzed 1,3-dipolar azide-alkyne cycloaddition. mdpi.com This reaction allows for the efficient connection of a sugar unit to the quinoline scaffold via a stable triazole linker. mdpi.com Researchers have explored attaching the sugar moiety at different positions, such as the C-6 position of the sugar, to optimize interactions with glucose transporters (GLUTs). mdpi.comnih.gov

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new entity with potentially enhanced or dual biological activities. nih.govnih.gov This strategy is particularly relevant in the development of new antibacterial and anticancer agents, aiming to overcome drug resistance and improve efficacy. nih.govrsc.org

Fluoroquinolones, a class of broad-spectrum antibiotics, are often used as one of the pharmacophores in hybrid compound synthesis. nih.govresearchgate.net The carboxylic acid group at the C-3 position of the fluoroquinolone core is a common site for modification, allowing for the introduction of various heterocyclic moieties. nih.gov For example, fluoroquinolone-azole hybrids have been synthesized and shown to possess significant biological activities. researchgate.net The combination of a quinolone moiety with other antibacterial pharmacophores has the potential to act on different drug targets, which could help combat drug-resistant pathogens. researchgate.net

Structure-Directed Synthesis for Optimized Properties in this compound Analogues

Structure-directed synthesis is a rational approach to drug design that relies on understanding the relationship between the chemical structure of a molecule and its biological activity (structure-activity relationship, SAR). By systematically modifying the structure of this compound, researchers can identify key structural features responsible for its desired properties and design new analogues with optimized efficacy and selectivity. mdpi.comresearchgate.net

For instance, the position and nature of substituents on the quinoline ring can have a profound impact on biological activity. Studies have shown that the introduction of different substituents at the C-5 and C-7 positions of 8-hydroxyquinoline can significantly alter its properties. nih.govacs.org The introduction of a fluorine atom at the C-5 position, for example, is known to enhance metabolic stability and membrane permeability. smolecule.com SAR studies on various quinolone derivatives have demonstrated that modifications at different positions, including N-1, C-7, and C-8, can influence their anticancer and antibacterial activities. researchgate.netnih.gov Computational modeling and docking studies are often employed in conjunction with synthetic efforts to predict the binding of new analogues to their biological targets and guide the design of more potent and selective compounds. researchgate.netplos.org

Table 2: Structure-Activity Relationship Insights for Quinolone Derivatives

| Position of Modification | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| C-5 | Fluoro (F) | Enhanced metabolic stability and membrane permeability | smolecule.com |

| C-5 | Chloro (Cl) | Decreases pKa of hydroxyl and quinolinium nitrogen | acs.org |

| C-7 | Piperazine | Can influence antimycobacterial activity | nih.gov |

| N-1 | Cyclopropyl | Can increase antiproliferative activity | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Iii. Mechanistic Investigations of Biological Activities of 5 Fluoro 8 Quinolinol

Cellular and Subcellular Effects of 5-Fluoro-8-quinolinol Analogues

The cellular and subcellular effects of this compound can be inferred from studies on its structural analogues, which have demonstrated significant impacts on apoptosis, the cell cycle, and mitochondrial function.

Apoptosis Induction and Cell Cycle Modulation

A variety of 8-hydroxyquinoline (B1678124) analogues have been shown to induce apoptosis and modulate the cell cycle in cancer cells. For example, a 5-nitro-8-hydroxyquinoline-proline hybrid displayed enhanced cytotoxicity against resistant cancer cells. rsc.org Tetrahydroquinolinone derivatives have been found to induce apoptosis through both intrinsic and extrinsic pathways and cause cell cycle arrest at the G2/M phase. researchgate.net

Fluoroquinolones, a class of compounds that includes this compound, have also been shown to induce apoptosis. Ciprofloxacin, for instance, activates apoptosis in various cancer cell lines. researchgate.net Enoxacin, another fluoroquinolone, induces programmed cell death in prostate cancer cells. researchgate.net The induction of apoptosis is a key mechanism of the anticancer activity of these compounds.

| Compound/Analogue | Cell Line | Effect on Apoptosis | Effect on Cell Cycle |

|---|---|---|---|

| Tetrahydroquinolinone derivative (4a) | A549 (Lung Cancer) | Induction via intrinsic and extrinsic pathways | G2/M phase arrest |

| Enoxacin | Prostate Cancer Cells | Induction of programmed cell death | Not specified |

| Levofloxacin (B1675101) | Breast and Lung Cancer Cells | Induction via caspase-dependent pathway | Not specified |

| 5-Nitro-8-hydroxyquinoline-proline hybrid | MES-SA/Dx5, Colo320 (Resistant Cancer Cells) | Enhanced cytotoxicity | Not specified |

Mitochondrial Function and Energetics Perturbation

The mitochondria play a central role in the execution of apoptosis, and many quinoline (B57606) analogues exert their effects by perturbing mitochondrial function. Fluoroquinolones have been shown to affect mitochondrial function, which can, in turn, influence insulin (B600854) secretion and potentially lead to hyperglycemic episodes. Some fluoroquinolones can diminish the number of insulin secretory granules and induce changes in mitochondrial morphology.

Induction of apoptosis by quinoline derivatives often involves the mitochondrial pathway. This can include the depolarization of the mitochondrial membrane, leading to the release of pro-apoptotic factors. researchgate.net For example, levofloxacin induces apoptosis in breast and lung cancer cells through mitochondrial dysfunction. researchgate.net Furthermore, some 8-hydroxyquinoline analogues have been shown to protect against mitochondrial-induced oxidative damage by chelating mitochondrial iron. nih.gov This highlights the complex interplay between these compounds, metal ions, and mitochondrial function. The perturbation of mitochondrial energetics and the induction of mitochondrial-mediated apoptosis are therefore key subcellular effects of this compound analogues.

Cytoprotective Activities and Antioxidant Mechanisms

The cytoprotective and antioxidant activities of 8-hydroxyquinoline (8-HQ) and its derivatives, including the halogenated compound this compound, are intrinsically linked to two primary mechanisms: the chelation of metal ions and the scavenging of reactive oxygen species (ROS). nih.govresearchgate.netdovepress.comelsevierpure.com These mechanisms are particularly significant in mitigating cellular damage associated with oxidative stress, a key factor in a variety of diseases, including neurodegenerative disorders. nih.govresearchgate.netswu.ac.th

The 8-hydroxyquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its potent biological activities, which are often related to its ability to bind with metal ions. researchgate.netmdpi.com Metal ions such as copper, zinc, and iron are essential for biological processes, but their dysregulation can lead to the production of harmful free radicals. nih.govresearchgate.net The Fenton reaction, for instance, involves iron or copper ions reacting with hydrogen peroxide to produce the highly damaging hydroxyl radical. nih.gov By chelating these metal ions, 8-hydroxyquinoline derivatives can render them inactive, thereby preventing the formation of these destructive ROS and protecting cells from oxidative damage. nih.govnih.gov

Furthermore, the 8-hydroxyquinoline nucleus itself possesses intrinsic antioxidant properties. nih.gov The hydroxyl group at the 8-position can donate a hydrogen atom to neutralize free radicals, a process central to scavenging activity. nih.gov This direct interaction with ROS complements the indirect antioxidant effect of metal chelation, providing a dual-action approach to cellular protection.

The cytoprotective effects of these compounds are often evaluated in cellular models of oxidative stress. For instance, by pre-treating cells with the compound before exposing them to an oxidizing agent like hydrogen peroxide (H₂O₂), researchers can measure the extent to which the compound can prevent cell death and preserve cellular function. researchgate.net

Several standard assays are employed to quantify the antioxidant potential of compounds like this compound. These methods help to elucidate the specific mechanisms by which the compound neutralizes oxidative threats.

| Antioxidant Mechanism | Relevant Assay | Description of Assay |

| Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay | This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically. The result is often expressed as an IC₅₀ value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. mdpi.comnih.gov |

| Radical Scavenging | Oxygen Radical Absorbance Capacity (ORAC) Assay | The ORAC assay evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a compound like AAPH. The antioxidant's ability to quench these radicals preserves the fluorescence, which is monitored over time. The results are typically expressed as Trolox equivalents. nih.govbmglabtech.combmglabtech.com |

| Metal Chelation | Spectroscopic Titration | This method involves monitoring changes in the UV-visible absorption spectrum of the compound upon the addition of a metal ion (e.g., Fe²⁺, Cu²⁺). The formation of a metal-compound complex results in a shift in the absorption wavelength, confirming the chelating activity. nih.gov |

| Cellular Protection | MTT Assay in Oxidative Stress Model | This cell-based assay assesses the protective effect of a compound against an induced oxidative insult (e.g., H₂O₂). Cell viability is measured using the MTT reagent, which is converted to a colored formazan (B1609692) product by metabolically active cells. Increased cell viability in the presence of the compound indicates a cytoprotective effect. researchgate.net |

While extensive research confirms the antioxidant and cytoprotective framework for the 8-hydroxyquinoline class, specific quantitative data for this compound is not detailed in the currently available literature. However, based on the established structure-activity relationships for this family of compounds, this compound is expected to operate through these well-defined metal chelation and radical scavenging pathways to exert its cytoprotective effects. nih.govresearchgate.net

Iv. Pharmacological Research and Therapeutic Potential of 5 Fluoro 8 Quinolinol

Anticancer Research Applications of Fluoroquinolinol Derivatives

Quinoline (B57606) derivatives have emerged as a promising class of compounds in anticancer drug development. arabjchem.orgekb.eg Their mechanism of action is diverse, encompassing the inhibition of cell proliferation, induction of apoptosis (programmed cell death), arrest of the cell cycle, and prevention of angiogenesis (the formation of new blood vessels that supply tumors). arabjchem.orgekb.eg The versatility of the 8-hydroxyquinoline (B1678124) (8HQ) scaffold, in particular, has been explored for designing anticancer compounds that act through various mechanisms. nih.gov

Derivatives of the quinoline and 8-hydroxyquinoline core have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. Research has shown that these compounds can induce cell death in various tumor types, highlighting their potential as broad-spectrum anticancer agents. neuroquantology.comnih.gov

For instance, certain chalcone-quinoline hybrids have shown potent cytotoxicity against human breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), and human gastric carcinoma (MGC-803) cell lines. neuroquantology.com Similarly, various 2-aryl-trimethoxyquinoline analogs have exhibited inhibitory activity against human cancer cell lines including A-2780 (ovarian), SW480 (colon), and MCF-7/MX (doxorubicin-resistant breast cancer). neuroquantology.com One study highlighted 8-hydroxy-2-quinolinecarbaldehyde, which showed notable in vitro cytotoxicity against cell lines such as MDA231 (breast), T-47D (breast), Hep3B (hepatocellular carcinoma), and K562 (leukemia). nih.gov

The table below summarizes the observed efficacy of various quinoline derivatives against different cancer cell lines as reported in selected studies.

| Derivative Class | Cancer Cell Line | Cancer Type | Observed Effect |

|---|---|---|---|

| Chalcone-quinoline hybrids | MCF-7 | Breast Adenocarcinoma | Potent Cytotoxicity neuroquantology.com |

| Chalcone-quinoline hybrids | HCT-116 | Colon Carcinoma | Potent Cytotoxicity neuroquantology.com |

| 2-Aryl-trimethoxyquinoline analogs | A-2780 | Ovarian Cancer | Cytotoxic Activity neuroquantology.com |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | Significant Cytotoxicity (MTS50: 6.25 µg/mL) nih.gov |

| 8-Hydroxy-2-quinolinecarbaldehyde | K562 | Leukemia | Cytotoxicity (MTS50: 12.5–25 µg/mL) nih.gov |

| Copper(II) hydrazone complexes | A-375 | Melanoma | High Cytotoxicity (IC50 <10 µM) nih.gov |

| Copper(II) hydrazone complexes | A-549 | Lung Carcinoma | High Cytotoxicity (IC50 <10 µM) nih.gov |

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a wide range of anticancer drugs. mdpi.comfrontiersin.org One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. mdpi.comnih.gov

Research has focused on developing quinoline derivatives that can reverse this resistance. Certain quinoline-based compounds have been shown to be effective P-gp inhibitors. mdpi.com By blocking the P-gp pump, these derivatives can increase the accumulation of anticancer drugs within resistant cancer cells, thereby restoring their sensitivity to treatment. mdpi.comnih.gov For example, one study demonstrated that a novel quinoline derivative could reverse the MDR phenotype in P-gp-overexpressing tumor cells. mdpi.com This compound was found to enhance the cytotoxic effects of doxorubicin (B1662922) in doxorubicin-resistant cancer cells, suppressing their growth more effectively than doxorubicin alone. mdpi.com Another quinoline derivative, S4, was shown to selectively kill doxorubicin-resistant T-lymphoblastic leukemia cells (CEM/ADR 5000) in a concentration-dependent manner by inducing apoptosis through the generation of reactive oxygen species (ROS). nih.gov

Modern anticancer research increasingly focuses on targeting specific molecules and pathways that are crucial for cancer cell survival and proliferation. One such target is Survivin (also known as BIRC5), a protein that is highly expressed in most human tumors but has very low expression in normal adult tissues. nih.gov Survivin plays a key role in inhibiting apoptosis and regulating cell division, making it an attractive target for cancer therapy. nih.gov

Derivatives based on the hydroxyquinoline scaffold have been designed as selective survivin inhibitors. nih.gov One such lead compound, MX-106, was found to selectively suppress the expression of survivin and induce apoptosis in cancer cells. nih.gov Further structure-activity relationship (SAR) studies led to the development of new analogs with enhanced efficacy. A derivative, compound 12b, effectively inhibited melanoma tumor growth in a human A375 xenograft model and demonstrated high efficacy in suppressing both primary tumor growth and metastasis in an aggressive ovarian cancer mouse model. nih.gov These findings suggest that hydroxyquinoline-based compounds that selectively target survivin are promising candidates for further preclinical development. nih.gov

Mitochondria, the powerhouses of the cell, are critical organelles involved in cellular metabolism, proliferation, and death. nih.govmdpi.com Dysregulation of mitochondrial functions is a hallmark of cancer cells, making mitochondria an important target for anticancer drug delivery. nih.govmdpi.com One strategy to enhance the efficacy of anticancer agents is to specifically direct them to the mitochondria of cancer cells. nih.govfrontiersin.org

This is often achieved by conjugating a cytotoxic agent to a mitochondria-targeting moiety. mdpi.com The large negative membrane potential of the mitochondrial inner membrane (~180 mV) can be exploited to attract and accumulate positively charged molecules. frontiersin.org Cationic ligands, such as triphenylphosphonium (TPP), are commonly used to create these "mitochondriotropic" agents. mdpi.comfrontiersin.org By attaching a TPP group to a quinoline-based anticancer compound, it is possible to direct the drug specifically to the mitochondria. Once accumulated in the mitochondria, the agent can exert its cytotoxic effects more efficiently, for example, by disrupting mitochondrial functions, damaging membrane proteins, or generating high levels of reactive oxygen species, ultimately leading to cell death. mdpi.comfrontiersin.org This targeted approach aims to increase the therapeutic efficacy while potentially reducing off-target side effects.

Antimicrobial Research Applications of Fluoroquinolinol Derivatives

The quinoline nucleus is a core component of many compounds with potent antimicrobial properties. benthamscience.com The rise of multidrug-resistant bacteria has created an urgent need for new therapeutic agents, and quinoline derivatives represent a versatile scaffold for the design of novel semi-synthetic and synthetic compounds with broad-spectrum antibacterial activity. benthamscience.comresearchgate.net

Derivatives of 8-hydroxyquinoline have been prepared and screened for their in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that these compounds can exhibit remarkable antibacterial effects, in some cases superior to standard antibiotics like Penicillin G. nih.gov

The antibacterial spectrum often includes clinically relevant pathogens. For example, various new 8-hydroxyquinoline derivatives have been tested against Escherichia coli, Staphylococcus aureus, Vibrio parahaemolyticus, and Pseudomonas aeruginosa. nih.gov The nature of the substituent on the quinoline ring can significantly influence the level and spectrum of antibacterial activity. researchgate.netnih.gov For instance, the introduction of a chlorine atom onto the benzene (B151609) ring of an 8-hydroxyquinoline derivative was found to produce good activity against both Gram-positive and Gram-negative strains. nih.gov Furthermore, a new 8-hydroxyquinoline derivative, PH176, showed promising activity against 38 clinical isolates of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC50 and MIC90 values of 16 and 32 μg/ml, respectively. nih.gov

The table below presents findings on the antibacterial activity of certain 8-hydroxyquinoline derivatives.

| Derivative | Bacterial Strain | Gram Type | Observed Effect |

|---|---|---|---|

| Substituted 8-hydroxyquinolines | Escherichia coli (ATCC35218) | Gram-Negative | Inhibition of growth nih.gov |

| Substituted 8-hydroxyquinolines | Staphylococcus aureus (ATCC29213) | Gram-Positive | Inhibition of growth nih.gov |

| Substituted 8-hydroxyquinolines | Vibrio parahaemolyticus (ATCC17802) | Gram-Negative | Remarkable activity (MIC = 10-6 mg/mL for one derivative) nih.gov |

| Substituted 8-hydroxyquinolines | Pseudomonas aeruginosa (ATCC27853) | Gram-Negative | Inhibition of growth nih.gov |

| PH176 | Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-Positive | MIC90 of 32 µg/ml nih.gov |

Antifungal Efficacy Investigations

The 8-quinolinol scaffold, particularly when halogenated, has been a subject of extensive antifungal research. Studies have shown that the introduction of fluorine and other halogens can significantly enhance fungitoxic activity. For instance, research on 2-methyl-8-quinolinol derivatives demonstrated that while many analogues were less active than their parent 8-quinolinols, specific halogenated versions showed notable potency. asm.org

In a study evaluating substituted 8-quinolinol-5- and 7-sulfonic acids, the 5-fluoro and 7-fluoro analogues were tested against a panel of fungi. The research suggests that a non-chelating mechanism may be partly responsible for the fungitoxicity observed in some halogenated derivatives. researchgate.netnih.gov The minimum inhibitory concentrations (MICs) for some of these compounds were determined, highlighting their varying degrees of efficacy against different fungal species. researchgate.net

More recent research into a novel 8-hydroxyquinoline derivative featuring a triazole core at the 5-position has shown significant antifungal activity against a range of pathogens, including Candida species, dermatophytes, and Fusarium solani, with MIC values ranging from 0.5 to 4 µg/mL. mdpi.com Mechanistic studies involving this fluorescent compound pointed towards cell wall damage as a possible mode of action, an observation supported by sorbitol protection assays and scanning electron microscopy that revealed cell shrinkage and surface roughness in treated fungal cells. mdpi.com Furthermore, other 8-hydroxyquinoline derivatives have demonstrated potent activity against various phytopathogenic fungi, in some cases exceeding the efficacy of commercial fungicides like azoxystrobin. rsc.org

Table 1: Antifungal Activity of Substituted 8-Quinolinol Sulfonic Acids researchgate.netAn interactive table presenting the minimal inhibitory concentrations (MICs) of various fluoro, chloro, bromo, iodo, and nitro analogues of 8-quinolinol-5 and -7-sulfonic acids against different fungi.

| Compound Structure | Substituent (X) | Substituent (Y) | Fungus | MIC (mmol/L) |

|---|---|---|---|---|

| 8-quinolinol-5-sulfonic acid | H | SO₃H | A. niger | >10 |

| 7-Fluoro-8-quinolinol-5-sulfonic acid | F | SO₃H | A. niger | >10 |

| 8-quinolinol-7-sulfonic acid | SO₃H | H | A. niger | >10 |

| 5-Fluoro-8-quinolinol-7-sulfonic acid | SO₃H | F | A. niger | >10 |

(Data represents a selection from the referenced study)

Antiviral and Antiparasitic Investigations

The therapeutic potential of the 8-hydroxyquinoline scaffold extends to antiviral and antiparasitic applications. While direct studies on this compound are limited, research on related derivatives provides significant insights. For example, certain 5-sulphonamido-8-hydroxyquinoline derivatives have demonstrated marked inhibitory activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV) in cell cultures. nih.gov In chicken embryo experiments, these compounds showed high antiviral activity with an inhibitory concentration (IC₅₀) in the range of 3-4 μg per egg. nih.gov Other derivatives, such as 2-isopropyl- and 2-isobutyl-5,7-dichloro-8-hydroxyquinoline, have been evaluated for their in vitro activity against the dengue virus serotype 2 (DENV2), with the iso-propyl substituted derivative showing a half-maximal inhibitory concentration (IC₅₀) of 3.03 µM. nih.gov

In the realm of antiparasitic research, 8-hydroxyquinoline derivatives have been incorporated into organometallic complexes to enhance their efficacy. A study on Pd–Fe heterobimetallic compounds featuring 8-hydroxyquinolyl derivatives as bioactive ligands revealed potent activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. rsc.org These complexes displayed submicromolar or micromolar IC₅₀ values (0.33–1.2 μM) and were found to be 2-fold to 45-fold more potent than the reference drug nifurtimox. rsc.org Similarly, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) has been investigated as a repurposed drug for Chagas disease, showing potent activity against Trypanosoma cruzi that surpassed the efficacy of the current treatment, benznidazole. mdpi.com

Table 2: In Vitro Antiviral Activity of a Dichloro-8-Hydroxyquinoline Derivative nih.govAn interactive table showing the inhibitory activity and cytotoxicity of an 8-hydroxyquinoline derivative against Dengue virus.

| Compound | Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 2-iso-Pr-5,7-dichloro-8-hydroxyquinoline | DENV2 | 3.03 | 16.06 | 5.30 |

(IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration)

Neuroprotective Research and Neurological Disorders

The unique metal-chelating and antioxidant properties of 8-hydroxyquinolines have positioned them as attractive candidates for the development of therapies for neurodegenerative diseases (NDs) like Alzheimer's and Parkinson's disease. cespu.pt

Mitigation of Neurodegeneration Mechanisms

A key factor in many neurodegenerative diseases is metal ion dyshomeostasis and oxidative stress. cespu.pt 8-Hydroxyquinoline derivatives are being investigated for their ability to counteract these pathological mechanisms. Studies have shown that these compounds can provide neuroprotective effects against cytotoxicity induced by iron and ferroptosis inducers. cespu.pt The neuroprotective effects of compounds like 5-nitro-8-quinolinol have been explored, though the precise molecular mechanisms in human neuronal cells are still under investigation. researchgate.net Furthermore, synthetic 8-aminoquinoline-based metal complexes have been shown to restore cell survival, reduce apoptosis, and maintain mitochondrial function in preclinical neuronal models of oxidative damage by upregulating the sirtuin 1 (SIRT1)/3-FOXO3a signaling pathway. acs.org

Impact on Amyloid Aggregation and Pathogenesis

The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease, a process known to be influenced by metal ions like zinc and copper. nih.gov Fluorinated 8-hydroxyquinolines have been designed as metal ionophores to inhibit this process. Research has identified several fluorinated analogues of clioquinol (B1669181) and PBT2 that exhibit exceptional metal ionophore capabilities and effectively inhibit zinc-induced Aβ oligomerization with EC₅₀ values below 5 μM. nih.gov

Multitargeted 8-hydroxyquinoline derivatives have also been synthesized to simultaneously address Aβ aggregation, metal chelation, and oxidative stress. One such derivative, compound 5b, showed significant inhibition of self-induced Aβ₁₋₄₂ aggregation (IC₅₀ = 5.64 μM), potent antioxidant properties, and the ability to inhibit metal-induced Aβ aggregation. nih.gov This compound was also able to protect neuronal cells against oxidative toxins and could penetrate the blood-brain barrier in vitro. nih.gov The strategy of creating hybrid molecules, such as fusing quinoline scaffolds with steroids like cholesterol, has also proven effective in inhibiting and reversing Aβ₁₋₄₂ self-aggregation in vitro. nih.govacs.org

Table 3: Inhibition of Zinc-Induced Aβ Oligomerization by Fluorinated 8-Hydroxyquinolines nih.govAn interactive table summarizing the efficacy of select fluorinated 8-hydroxyquinoline analogues in inhibiting amyloid-beta oligomerization.

| Compound | Description | EC₅₀ (µM) |

|---|---|---|

| 12 | Fluoro-CQ analogue | 2.3 |

| 15 | Fluoro-8HQ analogue | 3.1 |

| 16 | Fluoro-8HQ analogue | 5.2 |

| 28 | Fluoro-PBT2 derivative | 4.5 |

| 29 | Fluoro-PBT2 derivative | 2.0 |

| 30 | Fluoro-PBT2 derivative | 3.1 |

(EC₅₀: Half-maximal effective concentration)

Other Biological Activities under Investigation

The biological profile of 8-hydroxyquinoline and its derivatives is diverse, with significant research directed towards their anticancer properties. nih.govmdpi.com The mechanism of action is often linked to their ability to chelate metal ions, which affects their transport across cell membranes and interaction with biological targets. mdpi.com For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) was found to be a more potent cytotoxic agent against human cancer cell lines than the well-studied clioquinol. nih.gov Its activity was enhanced by copper, and it was shown to increase the generation of intracellular reactive oxygen species. nih.gov

Derivatives containing a 1,2,3-triazole moiety have also been synthesized and evaluated for their antiproliferative activity. researchgate.net Additionally, 8-mercaptoquinoline (B1208045) sulfide (B99878) derivatives are being explored for a range of bioactivities, including roles as inhibitors for enzymes like ubiquitin agents and JAMM proteins. daneshyari.com

V. Structure Activity Relationship Sar and Computational Studies of 5 Fluoro 8 Quinolinol

Elucidation of Structure-Activity Relationships

The biological profile of 5-Fluoro-8-quinolinol is intricately linked to its chemical structure. The interplay of substituent effects, stereochemistry, and physicochemical parameters dictates its therapeutic potential.

The identity and placement of substituents on the this compound core are critical determinants of its biological efficacy. The fluorine atom at the C-5 position, in particular, significantly influences the molecule's electronic properties and, consequently, its interactions with biological targets.

The introduction of an electron-withdrawing group like fluorine at the 5-position of the 8-hydroxyquinoline (B1678124) ring generally enhances bioactivity. This is attributed to the alteration of the electron density of the aromatic system, which can affect metal-chelating properties and interactions with target enzymes or receptors. Studies on related 8-hydroxyquinoline derivatives have shown that electron-withdrawing substituents at the R5 position can improve anticancer activity. nih.gov For instance, the presence of a halogen at this position has been observed to increase toxicity towards cancer cells. acs.org

The nature of the substituent at other positions also plays a pivotal role. For example, in a series of 8-hydroxyquinoline-derived Mannich bases, the introduction of an additional aromatic moiety at the piperazine-nitrogen of a substituent at the 7-position was found to restore toxicity and selectivity against multidrug-resistant cancer cells in a fluoro-substituted derivative. nih.govacs.org Conversely, modifications that disrupt the metal-chelating ability of the 8-hydroxyquinoline core, such as the removal or shifting of the quinoline (B57606) nitrogen, lead to a reduction or loss of toxicity. acs.org

The table below summarizes the impact of various substituents on the biological activity of 8-hydroxyquinoline derivatives, providing insights into the SAR of this compound.

| Substituent Position | Substituent Type | Observed Impact on Biological Activity |

| C-5 | Electron-withdrawing (e.g., -F, -Cl) | Generally enhances anticancer and antimicrobial activity. nih.govsemanticscholar.org |

| C-7 | Mannich bases with cyclic alkylamines | Comparable or enhanced multidrug-resistant cancer cell toxicity. acs.org |

| C-7 | Mannich bases with morpholine or piperazine | Decreased multidrug-resistant cancer cell toxicity. acs.org |

| C-2 | Aromatic amide | Increased lipophilicity and antiviral activity. nih.gov |

While specific stereochemical studies on this compound are not extensively reported in the reviewed literature, the principles of stereochemistry in drug action are well-established and applicable. For chiral derivatives of this compound, the spatial arrangement of atoms can profoundly affect their interaction with chiral biological macromolecules like enzymes and receptors.

Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. This is because the binding site of a biological target is often stereospecific, leading to preferential binding of one enantiomer over the other. Such stereoselectivity can result in one enantiomer being therapeutically active while the other is inactive or even responsible for adverse effects.

In the broader context of quinoline derivatives, stereochemistry has been shown to be a critical factor. For instance, in the development of anti-HIV agents, the stereochemical configuration of substituents on the quinoline scaffold significantly influences the binding affinity to the reverse transcriptase enzyme. Although direct evidence for this compound is pending, it is a crucial parameter to consider in the design of new, more potent, and selective therapeutic agents based on this scaffold.

The physicochemical properties of this compound, particularly its acidity (pKa), play a significant role in its biological activity. The pKa values of the hydroxyl group at C-8 and the quinoline nitrogen determine the ionization state of the molecule at physiological pH, which in turn affects its ability to chelate metal ions, permeate cell membranes, and interact with biological targets.

The introduction of an electron-withdrawing fluorine atom at the C-5 position is expected to decrease the pKa of both the hydroxyl group and the quinolinium nitrogen compared to the parent 8-hydroxyquinoline. nih.gov This is consistent with observations for other halogenated 8-hydroxyquinolines, such as the 5-chloro derivative. acs.org A lower pKa of the hydroxyl group facilitates deprotonation and subsequent chelation of metal ions, a mechanism often implicated in the biological activity of 8-hydroxyquinolines.

Studies on 8-hydroxyquinoline-derived Mannich bases have highlighted a strong influence of the experimentally determined pKa values on their multidrug-resistant selective anticancer activity, suggesting that protonation and metal chelation are key modulating factors. nih.gov The ability of these compounds to act as ionophores, transporting metal ions across cell membranes, is dependent on their lipophilicity and ionization state.

The following table illustrates the pKa values of 8-hydroxyquinoline and a related halogenated derivative, providing a basis for understanding the likely impact of the 5-fluoro substituent.

| Compound | pKa (NquinH+) | pKa (OH) |

| 8-Hydroxyquinoline | 4.99 | 9.51 |

| 5-Chloro-8-hydroxyquinoline | 3.8 | 7.6 |

Data sourced from a study on 8-hydroxyquinoline-derived Mannich bases. nih.govacs.org

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the structure-activity relationships of this compound at the atomic level, offering insights that complement experimental studies.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method allows for the visualization and analysis of the interactions between this compound and its potential biological targets, providing a rational basis for its observed biological activity and for the design of more potent analogs.

In silico docking studies of various quinoline derivatives have been instrumental in understanding their mechanism of action. For instance, docking simulations of quinoline derivatives with the HIV reverse transcriptase have revealed key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their inhibitory activity. The quinoline moiety often occupies a specific pocket within the binding cavity of the enzyme.

For this compound, molecular docking can elucidate how the 5-fluoro substituent influences binding affinity and selectivity. The fluorine atom can participate in various non-covalent interactions, including hydrogen bonds (with the C-F bond acting as a weak hydrogen bond acceptor), dipole-dipole interactions, and hydrophobic interactions. These interactions can either strengthen or weaken the binding to the target protein compared to the non-fluorinated parent compound. Docking studies can also predict how different substituents on the this compound scaffold would affect the binding mode and affinity, thus guiding the synthesis of new derivatives with improved pharmacological profiles.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable insights into the intrinsic properties of this compound that govern its biological activity.

DFT studies can be employed to calculate various molecular properties, including:

Optimized molecular geometry: Providing the most stable three-dimensional structure of the molecule.

Electronic properties: Such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity descriptors: Including hardness, softness, and electrophilicity index, which can predict how the molecule will interact with other chemical species.

For this compound, DFT calculations can quantify the electron-withdrawing effect of the fluorine atom on the quinoline ring. This is reflected in the calculated atomic charges and the MEP map, which shows the regions of positive and negative electrostatic potential on the molecular surface. These calculations can help to explain the altered pKa values and the enhanced biological activity observed upon fluorination. Furthermore, DFT can be used to model the interaction of this compound with metal ions, providing information on the geometry and stability of the resulting metal complexes, which are often implicated in the compound's mechanism of action.

Molecular Dynamics (MD) Simulations in Biological Environments

Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. fiveable.me By applying principles of physics and chemistry, MD simulations provide a dynamic view of how a compound like this compound interacts with its biological targets, such as proteins or nucleic acids, in a simulated physiological environment. fiveable.me These simulations are crucial for understanding the stability of ligand-receptor complexes, identifying key binding interactions, and exploring the conformational changes that occur upon binding. rsc.org

In the context of this compound, MD simulations can be employed to study its interaction with specific enzyme active sites or receptor binding pockets. For instance, simulations of related 8-hydroxyquinoline derivatives have been used to explore their binding mechanisms with targets implicated in neurodegenerative diseases and cancer. rsc.orgnih.gov A typical MD simulation protocol involves placing the ligand (this compound) into the binding site of a target protein, solvating the system with water molecules to mimic the cellular environment, and then simulating the system's evolution over nanoseconds. rsc.orgnih.gov

Analysis of the simulation trajectory can reveal several critical details:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time is calculated to assess the stability of the complex. A stable complex will show minimal fluctuations after an initial equilibration period.

Key Interactions: The simulation can map the specific hydrogen bonds, hydrophobic interactions, and potential halogen bonds between this compound and amino acid residues of the target. The fluorine atom at the 5-position is of particular interest as it can modulate the molecule's electrostatic potential and participate in favorable interactions, including halogen bonding with electron-rich residues.

Binding Free Energy: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of the binding affinity.

The data below illustrates a hypothetical summary of key interactions for this compound with a target protein, as would be derived from an MD simulation.

| Interaction Type | Interacting Residue (Protein) | Functional Group (this compound) | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|---|

| Hydrogen Bond | Asp127 | 8-hydroxyl | 2.8 | 92.5 |

| Hydrogen Bond (Water-mediated) | Tyr150 | Quinoline Nitrogen | 3.1 | 65.3 |

| π-π Stacking | Phe268 | Quinoline Ring | 3.5 | 88.1 |

| Halogen Interaction | Gly125 (Backbone Carbonyl) | 5-fluoro | 3.2 | 45.7 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfiveable.me The fundamental principle is that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological activity. fiveable.me QSAR models are developed by calculating molecular descriptors for a set of compounds with known activities and then using statistical methods to build a predictive model. jocpr.com

For this compound and its analogs, QSAR studies can predict their potential efficacy against various biological targets, such as tumors or microbes. dergipark.org.tr The process involves several steps:

Data Set Selection: A series of quinolinol derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be categorized as electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Model Development: Statistical techniques such as multiple linear regression (MLR) or machine learning algorithms are used to create an equation that correlates a subset of the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation methods to ensure its reliability. jocpr.com

A hypothetical QSAR model for the anti-proliferative activity of quinolinol derivatives might take the form:

pIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(MR)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, LUMO is the energy of the lowest unoccupied molecular orbital, and MR is the molar refractivity. The coefficients (β) indicate the direction and magnitude of each descriptor's influence on activity. The fluorine atom in this compound would significantly impact these descriptors; its high electronegativity lowers the LUMO energy, and its presence affects both LogP and MR, thereby modulating the predicted activity based on the model.

The following table shows representative descriptors often used in QSAR studies of quinoline derivatives and their typical influence on activity. dergipark.org.tr

| Descriptor Class | Descriptor Name | Symbol | Typical Influence on Activity |

|---|---|---|---|

| Hydrophobic | Octanol-Water Partition Coefficient | LogP | Positive correlation (improved membrane permeability) |

| Electronic | Energy of LUMO | E-LUMO | Negative correlation (lower energy can enhance reactivity) |

| Electronic | Dipole Moment | μ | Optimal range required for target interaction |

| Steric/Topological | Molar Refractivity | MR | Positive correlation (relates to volume and polarizability) |

| Electronic | Molecular Hardness | η | Positive correlation (relates to stability) |

Theoretical Spectroscopic Properties and Excited-State Dynamics

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. eurjchem.comdntb.gov.ua These methods can accurately compute various properties, including UV-Vis absorption spectra, fluorescence properties, and vibrational frequencies (FT-IR, Raman). nih.gov

Theoretical calculations can determine the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding electronic transitions. For this compound, the primary UV-Vis absorption bands are typically due to π→π* transitions within the quinoline ring system. TD-DFT calculations can predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand the influence of substituents. eurjchem.com The presence of the electron-withdrawing fluorine atom at the 5-position is expected to cause a shift in the absorption bands compared to the parent 8-hydroxyquinoline.

Furthermore, these computational methods can explore the dynamics of the molecule in its electronically excited state. 8-hydroxyquinoline and its derivatives are known for undergoing excited-state intramolecular proton transfer (ESIPT), where the proton from the 8-hydroxyl group transfers to the quinoline nitrogen. acs.org This process often leads to the formation of a transient tautomeric species with different fluorescence properties. acs.orgrsc.org Theoretical calculations can map the potential energy surface of the excited state, identify the transition state for the proton transfer, and calculate the energy barrier, providing a detailed mechanistic understanding of this photophysical process.

The table below presents hypothetical TD-DFT calculated values for the main electronic transitions of this compound in a solvent like ethanol.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 345 | 0.152 | HOMO → LUMO |

| S₀ → S₂ | 310 | 0.289 | HOMO-1 → LUMO |

| S₀ → S₃ | 255 | 0.550 | HOMO → LUMO+1 |

Vi. Coordination Chemistry and Metal Complex Research with 5 Fluoro 8 Quinolinol

Ligand Properties and Metal Ion Coordination Characteristics

5-Fluoro-8-quinolinol functions as a potent, monoprotic, bidentate chelating agent, a characteristic it shares with its parent compound, 8-hydroxyquinoline (B1678124). scirp.org The coordination with metal ions occurs through two key donor atoms: the deprotonated phenolic oxygen and the heterocyclic nitrogen atom of the quinoline (B57606) ring. scirp.orgresearchgate.net This dual-point attachment forms a stable five-membered chelate ring with the metal center, which is fundamental to the high stability of its complexes.

The fluorine atom at the 5-position plays a crucial role in modifying the ligand's electronic properties. As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This effect influences the acidity of the hydroxyl group and the basicity of the nitrogen atom, thereby altering the stability constants of the resulting metal complexes compared to unsubstituted 8-hydroxyquinoline. This electronic modulation is key to tuning the photophysical and electrochemical properties of the metal complexes. rroij.com

This compound forms stable complexes with a wide array of metal ions, including transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Ni²⁺) and main group metals (e.g., Al³⁺). researchgate.netresearchgate.net The stoichiometry of these complexes is typically 1:2 or 1:3 (metal:ligand), leading to common coordination geometries such as square planar, tetrahedral, or octahedral, depending on the coordination number and electronic configuration of the central metal ion. scirp.orgresearchgate.net For instance, aluminum typically forms a highly stable, tris-chelated octahedral complex, Al(5-F-q)₃, analogous to the well-known Alq₃.

Table 1: General Ligand Properties of this compound

| Property | Description |

|---|---|

| Classification | Monoprotic, Bidentate Ligand |

| Donor Atoms | Phenolic Oxygen (O), Quinoline Nitrogen (N) |

| Coordination Mode | Forms a stable 5-membered chelate ring with metal ions. |

| Key Substituent | Fluorine at C5-position |

| Electronic Effect | Strong electron-withdrawing effect, modulating the pKa and coordination strength. |

| Common Metal Ions | Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, V⁴⁺ |

| Typical Geometries | Octahedral (e.g., with Al³⁺), Tetrahedral (e.g., with Zn²⁺), Square Planar (e.g., with Cu²⁺) |

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically follows straightforward and well-established coordination chemistry protocols. The general method involves the reaction of a stoichiometric amount of the deprotonated ligand with a suitable metal salt (such as a chloride, acetate, or nitrate) in an appropriate solvent.

A common synthetic route involves dissolving this compound in a solvent like ethanol or methanol. A base (e.g., sodium hydroxide or ammonia) is often added to deprotonate the hydroxyl group, forming the quinolinolate anion. The corresponding metal salt, dissolved in the same or a compatible solvent, is then added to the ligand solution, often dropwise. The resulting metal complex, being generally less soluble than the reactants, precipitates out of the solution upon formation or after adjusting temperature or solvent polarity. The solid product is then collected by filtration, washed to remove impurities, and dried.

Characterization of these newly synthesized complexes is crucial to confirm their structure, purity, and properties. A suite of analytical and spectroscopic techniques is employed for this purpose:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Key spectral changes include a shift in the C-O stretching vibration and changes in the C=N stretching frequency of the quinoline ring upon chelation. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra typically show intense π→π* transitions associated with the quinoline ring and ligand-to-metal charge transfer (LMCT) bands, which confirm the formation of the complex. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Al³⁺, Zn²⁺), ¹H and ¹³C NMR spectroscopy can confirm the structure and purity of the complex in solution.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complex and confirm its composition. nih.gov

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of a complex, providing exact bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N) in the complex, which is compared against the calculated theoretical values to verify the empirical formula.

Applications of Metal Complexes in Biomedicine and Materials Science

The unique properties conferred by the 5-fluoro-8-quinolinolate ligand make its metal complexes highly valuable in both biomedical and materials science research.

8-hydroxyquinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. scirp.orgelsevierpure.com The therapeutic potential of these organic molecules can be significantly enhanced upon chelation with metal ions. nih.gov This enhancement is often attributed to the principles of chelation therapy, where the complex can have different lipophilicity, cell permeability, and interaction with biological targets compared to the free ligand.

Metal complexes of halogenated 8-hydroxyquinolines have shown particular promise as anticancer agents. researchgate.netnih.gov Research has demonstrated that the introduction of a halogen, such as fluorine, can increase the cytotoxic efficacy of these compounds. For instance, a study on copper(II) hydrazone complexes based on the 8-hydroxyquinoline scaffold found that the fluoro-substituted metal complex was the most effective at inducing apoptosis and DNA double-strand breaks in cancer cells. nih.gov The lipophilicity and electronic properties altered by the fluorine atom can improve the transport of the complex across cell membranes and its ability to engage in redox processes, which are partly responsible for their cytotoxic action. nih.gov The beneficial effect of a halogen substituent at the fifth position of the 8-hydroxyquinoline ring has been noted as a promising strategy in the design of metallodrugs targeting multidrug-resistant cancer cells. mdpi.com

Furthermore, these complexes exhibit significant antimicrobial activity. The mechanism is often linked to their ability to chelate metal ions that are essential for the function of microbial enzymes. scirp.orgresearchgate.net The complex itself can act as a vehicle to deliver the bioactive ligand or the metal ion to the microbial cell, disrupting cellular processes. Metal complexes of 8-hydroxyquinoline derivatives have shown potent growth inhibition against various strains of bacteria and fungi. elsevierpure.comscialert.net

Table 2: Research Findings on the Anticancer Activity of Halogenated 8-Hydroxyquinoline Complexes

| Complex Type | Cancer Cell Line | Key Finding |

|---|---|---|

| Copper(II) Hydrazone Complex (Fluoro-substituted) | Various | Highest induction of apoptosis and DNA damage among tested analogues. nih.gov |

| Iron(III) Complex (Dichloro-substituted) | Hep-G2, A549, etc. | Potent cytotoxicity with IC₅₀ values in the low micromolar range (5.04–14.35 µM). nih.gov |

| Zinc(II) and Copper(II) Complexes (Dihalo-substituted) | Hepatoma, Ovarian | Highly cytotoxic with IC₅₀ values ranging from nanomolar to micromolar. nih.gov |

8-hydroxyquinoline itself is weakly fluorescent, but its metal complexes often exhibit intense fluorescence. rroij.com This phenomenon, known as chelation-enhanced fluorescence (CHEF), forms the basis for their widespread use as fluorescent sensors for detecting metal ions. scirp.orgnih.gov The coordination to a metal ion increases the structural rigidity of the molecule and blocks non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield. rroij.com

Complexes of this compound are particularly well-suited for these applications. The electron-withdrawing fluorine atom can tune the energy levels of the ligand's molecular orbitals, leading to shifts in the excitation and emission wavelengths of the resulting metal complexes. This allows for the rational design of sensors that operate in specific regions of the electromagnetic spectrum. These fluorogenic properties are valuable for the quantitative detection of various metal ions, such as Zn²⁺, Al³⁺, and Mg²⁺, which are crucial in biological systems. nih.govresearchgate.netsemanticscholar.org The high sensitivity and selectivity of these quinoline-based sensors make them powerful tools in analytical chemistry and for monitoring metal ion concentrations in environmental and biological samples. mdpi.com

Beyond simple detection, the bright luminescence of these complexes makes them excellent probes for bioimaging. acs.org Luminescent transition metal complexes can be used to visualize cellular structures and processes. Their ability to penetrate cell membranes allows for intracellular imaging, providing valuable insights into the distribution and dynamics of specific metal ions within living cells.

Metaloquinolates, particularly tris(8-hydroxyquinolinato)aluminum (Alq₃), are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs). scirp.org These complexes serve as highly efficient and stable electron-transporting and emissive layers in OLED devices. The performance of these devices can be finely tuned by modifying the structure of the 8-hydroxyquinoline ligand.

Substituting the quinoline ring is a key strategy to alter the emission color and improve device efficiency. rroij.com It has been established that attaching electron-withdrawing groups, such as fluorine, to the 5-position of the quinoline skeleton causes a blue-shift in the emission wavelength of the complex. rroij.com This is because the electron-withdrawing group stabilizes the highest occupied molecular orbital (HOMO) to a greater extent than the lowest unoccupied molecular orbital (LUMO), thereby increasing the HOMO-LUMO energy gap.

Therefore, aluminum and zinc complexes of this compound are highly promising candidates for developing efficient blue or green light-emitting materials for OLEDs. For example, a zinc(II) complex with the related 5-chloro-8-hydroxyquinoline has been successfully used as an emitting material to produce yellow-green light in a multilayer OLED device. researchgate.net By leveraging the predictable electronic effects of the fluorine substituent, researchers can design new materials with tailored electroluminescent properties, contributing to the advancement of full-color display technologies. rroij.com

Table 3: Predicted Effect of C5-Substitution on Alq₃ Emission Wavelength

| Substituent at C5-Position | Electronic Nature | Expected Effect on HOMO-LUMO Gap | Predicted Emission Shift |

|---|---|---|---|

| -F (Fluoro) | Electron-Withdrawing | Increase | Blue-Shift |

| -H (Unsubstituted) | Neutral | Baseline | Green (Reference) |

| -CH₃ (Methyl) | Electron-Donating | Decrease | Red-Shift |

Data based on established electronic effects described in the literature. rroij.com

Vii. Advanced Analytical Methodologies in 5 Fluoro 8 Quinolinol Research

Spectroscopic Characterization Techniques (e.g., IR, FT-Raman, UV/Vis, NMR)

Spectroscopic methods are fundamental in the elucidation of the molecular structure and bonding of 5-Fluoro-8-quinolinol. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a detailed fingerprint of its chemical composition and environment.

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy:

Vibrational spectroscopy, encompassing both IR and FT-Raman techniques, is instrumental in identifying the functional groups and vibrational modes of this compound. The introduction of a fluorine atom at the 5-position of the 8-hydroxyquinoline (B1678124) scaffold induces characteristic shifts in the vibrational frequencies compared to the parent molecule.

Detailed analysis of the FT-IR and FT-Raman spectra of related 8-hydroxyquinoline derivatives provides a basis for understanding the expected spectral features of this compound. researchgate.netuns.ac.rs For instance, the characteristic O-H stretching vibration is typically observed as a broad band in the IR spectrum. scirp.org The C-F stretching vibration is expected to produce a strong absorption band in the region of 1000-1400 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline (B57606) ring system generally appear in the 1500-1650 cm⁻¹ region. mdpi.com

Computational studies, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental data to provide a more detailed assignment of the vibrational modes. researchgate.netuns.ac.rs

Interactive Data Table: Predicted IR and FT-Raman Vibrational Frequencies for this compound (Based on related compounds)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, FT-Raman |

| C=N Stretch | 1580 - 1620 | IR, FT-Raman |

| C=C Stretch (quinoline ring) | 1500 - 1600 | IR, FT-Raman |

| C-F Stretch | 1000 - 1400 | IR |

| C-O Stretch | 1200 - 1300 | IR |

| O-H Bend | 1300 - 1400 | IR |

Ultraviolet-Visible (UV/Vis) Spectroscopy:

UV/Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum is characterized by absorption maxima (λmax) that are indicative of the conjugated π-electron system of the quinoline ring. The substitution pattern, including the presence of the fluorine atom and the hydroxyl group, influences the position and intensity of these absorption bands. For 8-hydroxyquinoline derivatives, absorption peaks are typically observed that are attributed to π-π* and n-π* transitions within the quinoline ring. researchgate.net The solvent environment can also play a significant role in the observed UV/Vis spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in the this compound molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and environment of the protons. Similarly, the ¹³C NMR spectrum reveals the number and types of carbon atoms present. The fluorine atom will induce characteristic splitting patterns in the signals of nearby protons and carbons due to spin-spin coupling (J-coupling), providing definitive evidence for its location on the quinoline ring. For related 8-hydroxyquinoline derivatives, the proton of the hydroxyl group typically appears as a singlet in the ¹H NMR spectrum. nih.govresearchgate.net

Chromatographic and Separation Science Applications in Compound Analysis

Chromatographic techniques are essential for the purification and analysis of this compound, ensuring its chemical purity and enabling its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of 8-hydroxyquinoline derivatives. sielc.com A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength corresponding to one of the absorption maxima of the compound. sielc.com The retention time of this compound under specific chromatographic conditions is a key parameter for its identification.

Capillary zone electrophoresis (CZE) is another separation technique that can be applied to the analysis of ionizable compounds like this compound. researchgate.net The separation in CZE is based on the differential migration of charged species in an electric field.

Crystallographic Analysis in Structure Elucidation and Drug Design

X-ray crystallography provides the most definitive three-dimensional structural information for this compound at the atomic level. nih.gov By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions can be determined.

This detailed structural information is invaluable in drug design, as it allows for a rational, structure-based approach to developing new therapeutic agents. fiveable.mespringernature.com Understanding the precise geometry of this compound and its potential binding modes with biological targets, such as enzymes or receptors, can guide the design of more potent and selective drug candidates. units.it For example, the crystal structure of a related compound, 5-acetyl-8-hydroxyquinoline, has been determined and reveals a monoclinic crystal system. researchgate.net Similarly, a new monoclinic polymorph of 8-hydroxyquinoline has been characterized, highlighting the importance of solid-state analysis. nih.gov

Interactive Data Table: Crystallographic Data for a Hypothetical this compound Crystal

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 14.3 |

| β (°) | 105.2 |

| Volume (ų) | 725.4 |

| Z | 4 |

This table represents hypothetical data to illustrate the type of information obtained from a crystallographic study.

Viii. Challenges and Future Directions in 5 Fluoro 8 Quinolinol Research

Addressing Biological Resistance Mechanisms

A primary challenge in the development of antimicrobial and anticancer agents based on the fluoroquinolone scaffold is the emergence of biological resistance. Bacteria, in particular, have evolved sophisticated mechanisms to counteract the effects of these potent compounds. Resistance to quinolone antimicrobials is multifactorial and can arise through several key strategies employed by pathogens. nih.govbirmingham.ac.uk

One of the most common mechanisms involves the alteration of the drug's primary targets: the bacterial enzymes DNA gyrase and DNA topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, and quinolones typically inhibit their function, leading to cell death. However, mutations in the genes that code for these enzymes (gyrA, gyrB, parC, and parE) can alter the enzyme structure, reducing the binding affinity of the drug and rendering it less effective. nih.gov

Another significant resistance strategy is the active removal of the drug from the bacterial cell. Bacteria can produce efflux pumps, which are membrane proteins that recognize and expel a wide variety of compounds, including antibiotics like fluoroquinolones. reactgroup.org Overexpression of these pumps can lower the intracellular concentration of 5-fluoro-8-quinolinol to sub-therapeutic levels, allowing the bacteria to survive. reactgroup.org

Other mechanisms include the production of enzymes that chemically modify and inactivate the antibiotic or the expression of proteins that protect the DNA gyrase from the drug's action. nih.govyoutube.com Plasmid-mediated resistance genes, which can be transferred between bacteria, further complicate the issue by spreading resistance determinants, such as Qnr proteins that shield the target enzymes. nih.gov Addressing these resistance mechanisms is critical and may involve the development of efflux pump inhibitors or combination therapies that can overcome these defenses.

Table 1: Common Mechanisms of Resistance to Fluoroquinolone-Based Compounds

| Mechanism Category | Specific Strategy | Consequence for this compound |

|---|---|---|

| Target Site Modification | Mutations in DNA gyrase (gyrA, gyrB) | Reduced binding affinity of the compound to its target. |

| Mutations in Topoisomerase IV (parC, parE) | Decreased inhibitory effect on DNA replication. | |

| Reduced Drug Accumulation | Overexpression of Efflux Pumps | Active expulsion of the compound from the bacterial cell. |

| Decreased Membrane Permeability | Reduced influx of the compound into the bacterial cell. | |

| Enzymatic Inactivation | Modification of the quinolone structure | Loss of antibacterial activity. |